molecular formula C6H5NO7S B1204417 4-Nitrocatechol sulfate CAS No. 10485-66-2

4-Nitrocatechol sulfate

Cat. No.: B1204417
CAS No.: 10485-66-2
M. Wt: 235.17 g/mol
InChI Key: XMCCOOONGGUOLA-UHFFFAOYSA-N
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Description

4-Nitrocatechol sulfate: is an aromatic sulfate compound with the chemical formula C6H3NO7SK2. It is also known by other names, such as 2-hydroxy-5-nitrophenyl sulfate and 2-hydroxy-5-nitrophenyl sulfate dipotassium salt. The compound’s linear structure includes a catechol ring (1,2-dihydroxybenzene) with a nitro group (NO2) and a sulfate group (SO4) attached .

Preparation Methods

Synthetic Routes: The synthetic preparation of 4-Nitrocatechol sulfate typically involves the reaction of 4-nitrocatechol (1,2-dihydroxy-4-nitrobenzene) with sulfuric acid (H2SO4). The reaction proceeds as follows:

4-Nitrocatechol+Sulfuric Acid4-Nitrocatechol sulfate\text{4-Nitrocatechol} + \text{Sulfuric Acid} \rightarrow \text{this compound} 4-Nitrocatechol+Sulfuric Acid→4-Nitrocatechol sulfate

Reaction Conditions: The reaction is typically carried out under acidic conditions, and the product is isolated as the dipotassium salt (K2SO4) form. Crystallization or precipitation methods are used to obtain the pure compound.

Industrial Production Methods: While this compound is not produced on a large industrial scale, it serves as an important intermediate in various biochemical assays and research applications.

Chemical Reactions Analysis

Reactivity: 4-Nitrocatechol sulfate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under appropriate conditions.

    Reduction: Reduction of the nitro group can yield 4-aminocatechol.

    Substitution: Substitution reactions may occur at the hydroxyl groups.

    Hydrolysis: The sulfate ester linkage can be hydrolyzed under specific conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromic acid).

    Reduction: Reducing agents (e.g., iron, zinc, sodium borohydride).

    Substitution: Various electrophiles (e.g., halogens, acyl chlorides).

    Hydrolysis: Acidic or alkaline hydrolysis conditions.

Major Products: The major products depend on the specific reaction conditions. For example, reduction yields 4-aminocatechol, while oxidation may lead to further oxidation products.

Scientific Research Applications

4-Nitrocatechol sulfate finds applications in various scientific fields:

    Biochemical Assays: It serves as a substrate for measuring the activity of glycosaminoglycan (GAG)-degrading enzymes, such as arylsulfatase B.

    Mucopolysaccharidoses VI (MPS VI) Analysis: Used in diagnostic tests for MPS VI, a lysosomal storage disorder.

    Research Tools: Employed in studies related to enzyme kinetics and metabolic pathways.

Mechanism of Action

The exact mechanism by which 4-Nitrocatechol sulfate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and cellular pathways.

Comparison with Similar Compounds

While 4-Nitrocatechol sulfate is unique due to its specific functional groups (nitro and sulfate), other related compounds include:

  • 4-Nitrocatechol (without the sulfate group)
  • Other catechol derivatives with varying substituents

Properties

CAS No.

10485-66-2

Molecular Formula

C6H5NO7S

Molecular Weight

235.17 g/mol

IUPAC Name

(2-hydroxy-5-nitrophenyl) hydrogen sulfate

InChI

InChI=1S/C6H5NO7S/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13/h1-3,8H,(H,11,12,13)

InChI Key

XMCCOOONGGUOLA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O

Key on ui other cas no.

10485-66-2

Related CAS

14528-64-4 (di-potassium salt)

Synonyms

2-hydroxy-5-nitrophenyl sulfate
4-nitrocatechol sulfate
4-nitrocatechol sulfate, dipotassium salt
4-nitrocatechol sulfate, monopotassium salt
p-nitrocatechol sulfate
para-nitrocatechol sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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